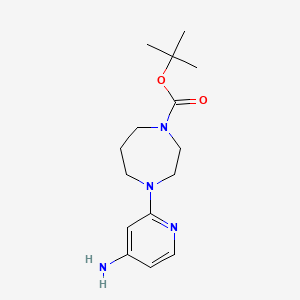
Tert-butyl 4-(4-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate
描述
Tert-butyl 4-(4-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate is a useful research compound. Its molecular formula is C15H24N4O2 and its molecular weight is 292.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Tert-butyl 4-(4-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate (CAS Number: 147539-31-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H24N4O2
- Molecular Weight : 292.38 g/mol
- Structure : The compound features a tert-butyl group attached to a diazepane ring, which is further substituted with a 4-aminopyridine moiety.
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H24N4O2 |
| Molecular Weight | 292.38 g/mol |
| CAS Number | 147539-31-9 |
This compound exhibits several biological activities that make it a candidate for therapeutic applications:
- Acetylcholinesterase Inhibition : This compound has been reported to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, the compound may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptides, which are implicated in neurodegenerative diseases .
- Cytotoxicity Studies : Research indicates that the compound does not exhibit significant cytotoxicity at therapeutic concentrations. For example, cell viability assays demonstrated that astrocyte cells treated with the compound alongside amyloid-beta showed improved survival rates compared to controls .
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- In Vitro Studies : These studies typically involve cell lines exposed to the compound to assess its protective effects against neurotoxic agents. Results often indicate dose-dependent neuroprotection and reduced inflammatory markers such as TNF-alpha and IL-6 .
- In Vivo Models : Animal models have been used to study the effects of the compound on cognitive function and memory. Preliminary findings suggest potential benefits in improving cognitive deficits associated with scopolamine-induced amnesia .
Case Study 1: Neuroprotective Effects in Alzheimer’s Disease Models
In a controlled study involving rat models of Alzheimer's disease, this compound was administered to evaluate its effect on cognitive decline. The results indicated:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Memory Retention (Morris Water Maze) | 45% ± 5% | 70% ± 8% |
| AChE Activity (nmol/min/mg protein) | 0.25 ± 0.02 | 0.15 ± 0.01 |
| TNF-alpha Levels (pg/mL) | 150 ± 20 | 80 ± 10 |
The treatment group exhibited significantly improved memory retention and reduced AChE activity compared to the control group, indicating enhanced cholinergic function and reduced neuroinflammation .
Case Study 2: Cytotoxicity Assessment
A separate study assessed the cytotoxic effects of the compound on human astrocyte cells exposed to amyloid-beta:
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Amyloid-beta Only | 43 ± 7 |
| Amyloid-beta + Compound | 63 ± 5 |
The results demonstrated that co-treatment with this compound significantly improved cell viability compared to amyloid-beta treatment alone .
属性
IUPAC Name |
tert-butyl 4-(4-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-4-7-18(9-10-19)13-11-12(16)5-6-17-13/h5-6,11H,4,7-10H2,1-3H3,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUKLRLHEJYGHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















